molecular formula C30H46O5 B1246096 1-Oxohederagenin

1-Oxohederagenin

Cat. No.: B1246096
M. Wt: 486.7 g/mol
InChI Key: BYWZDPHXZQSASO-DLRRJOOFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxohederagenin (CAS No. 618390-67-3) is a triterpenoid compound derived from Evening primrose (EP), a plant traditionally used in Chinese herbal medicine for respiratory conditions . Structurally, it is characterized by a ketone group at the C-1 position of the oleanane backbone (molecular formula: C₃₀H₄₆O₅) . In bleomycin-induced PF models, this compound significantly reduced pathological lung damage and improved lung function, positioning it as a promising candidate for antifibrotic drug development .

Properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(4aS,6aS,6aS,6bR,8aS,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-25(2)11-13-30(24(34)35)14-12-27(4)18(19(30)16-25)7-8-21-28(27,5)10-9-20-26(3,17-31)22(32)15-23(33)29(20,21)6/h7,19-22,31-32H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21-,22-,26-,27+,28+,29-,30-/m0/s1

InChI Key

BYWZDPHXZQSASO-DLRRJOOFSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@H](CC(=O)[C@@]3([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)O)(C)CO

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxohederagenin typically involves the extraction from natural sources, such as the leaves and twigs of Juglans sinensis . The extraction process often uses methanolic solvents to isolate the compound from the plant material .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic organic chemistry may provide alternative routes for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: 1-Oxohederagenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-Oxohederagenin has a wide range of applications in scientific research :

    Chemistry: It serves as a model compound for studying triterpenoid synthesis and reactivity.

    Biology: The compound exhibits various biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research suggests potential therapeutic applications in treating diseases such as cancer and inflammation.

    Industry: It may be used in the development of pharmaceuticals and natural product-based formulations.

Mechanism of Action

The mechanism of action of 1-Oxohederagenin involves its interaction with specific molecular targets and pathways . It acts as a Bronsted acid, donating protons to acceptor molecules . The compound’s biological activities are mediated through its ability to modulate signaling pathways and gene expression related to inflammation and cancer.

Comparison with Similar Compounds

Hederagenin (CAS 465-99-6)

  • Structure : Shares the oleanane skeleton but lacks the C-1 ketone group (molecular formula: C₃₀H₄₈O₄) .
  • Bioactivity: Known for anti-inflammatory and hepatoprotective properties. Unlike 1-Oxohederagenin, its antifibrotic effects are less documented in pulmonary models.
  • Mechanistic Difference : The absence of the C-1 ketone may reduce its ability to inhibit β-catenin signaling, a critical pathway in fibrosis progression .

3-O-Acetyloleanolic Acid (CAS 4339-72-4)

  • Structure: Features an acetyl group at the C-3 hydroxyl position of oleanolic acid.
  • Bioactivity : Demonstrates antitumor and anti-inflammatory effects. Its role in fibrosis remains unexplored, highlighting this compound’s unique focus on β-catenin-mediated fibrotic pathways .

Echinocystic Acid (CAS 510-30-5)

  • Structure : Contains hydroxyl groups at C-3, C-16, and C-21.
  • Bioactivity: Reported to modulate immune responses and viral replication. Structural divergence from this compound likely directs its activity toward non-fibrotic pathways .

Functional Analogues in Pulmonary Fibrosis

Remangilone C

  • Source : Co-isolated with this compound from Evening primrose .
  • Mechanism : Synergistically inhibits β-catenin signaling, reducing collagen deposition and fibroblast activation in bleomycin-induced PF models.
  • Comparison : While both compounds show comparable efficacy in vivo, this compound’s ketone group may enhance binding affinity to β-catenin pathway components, though direct biochemical evidence is pending .

Pharmacoeconomic and Availability Considerations

Compound CAS Number Molecular Formula Source Price (per 5 mg) Key Therapeutic Target
This compound 618390-67-3 C₃₀H₄₆O₅ Evening primrose ¥4650 β-catenin signaling
Hederagenin 465-99-6 C₃₀H₄₈O₄ Multiple plants Not listed General anti-inflammatory
Echinocystic Acid 510-30-5 C₃₀H₄₈O₄ Echinacea spp. Not listed Immune modulation

This compound’s higher cost reflects its specialized sourcing and purification from EP, whereas analogues like Hederagenin are more widely available but lack targeted antifibrotic data .

Mechanistic Divergence in Antifibrotic Activity

  • This compound : Directly suppresses β-catenin nuclear translocation, reducing expression of fibrotic markers (α-SMA, Collagen I) in TGF-β1-stimulated lung fibroblasts .
  • Remangilone C : Exhibits similar β-catenin inhibition but may act upstream by modulating TGF-β1 receptor kinetics .
  • Other Triterpenoids: Compounds like Oleanolic Acid primarily target NF-κB or MAPK pathways, underscoring this compound’s unique mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxohederagenin
Reactant of Route 2
1-Oxohederagenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.